molecular formula C42H70O14 B1249699 Rubiarboside G

Rubiarboside G

Cat. No.: B1249699
M. Wt: 799 g/mol
InChI Key: AASNWSYGBVDYSL-REZAIECBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarboside G is a triterpenoid glycoside isolated from the roots of Rubia cordifolia (Qian Cao Gen), a plant widely used in traditional medicine across Asia. It is characterized as a colorless crystalline powder with a high melting point exceeding 290°C . The compound’s structure includes a triterpene aglycone core linked to a sugar moiety, a common feature in bioactive glycosides that enhances solubility and pharmacological activity.

Properties

Molecular Formula

C42H70O14

Molecular Weight

799 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O14/c1-19(2)21-14-23(46)35-41(7)11-8-20-28(40(41,6)12-13-42(21,35)18-44)22(45)15-26-38(3,4)27(9-10-39(20,26)5)56-37-34(52)32(50)30(48)25(55-37)17-53-36-33(51)31(49)29(47)24(16-43)54-36/h8,19,21-37,43-52H,9-18H2,1-7H3/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,39+,40-,41+,42+/m0/s1

InChI Key

AASNWSYGBVDYSL-REZAIECBSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O

Synonyms

rubiarboside G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Rubiarboside G belongs to a diverse family of phytochemicals isolated from the Rubia genus. Below is a detailed comparison with structurally or functionally related compounds, focusing on their chemical properties, sources, and research findings.

Structural and Physical Properties

Compound Structural Class Source Melting Point (°C) Specific Rotation [α] Key Features
Rubiarboside G Triterpenoid glycoside Rubia cordifolia (roots) >290 Not reported High thermal stability; glycosylation may enhance bioavailability .
Rubiatriol Triterpenoid triol Rubia cordifolia (roots) Not reported Not reported Lacks sugar moiety; structural simplicity may limit solubility .
Rubichrome Chromene derivative Rubia cordifolia (aerial parts) 154 Not reported Low melting point suggests lower thermal stability; possible photochemical activity .
Rubijervine Steroidal alkaloid Rubia cordifolia (roots) 242 Not reported Alkaloid nature distinct from triterpenoids; potential neuroactive properties .
Rubilactone Triterpenoid lactone Rubia cordifolia (roots) Not reported Not reported Lactone ring may confer unique reactivity or bioactivity .
Rubiarbonone B Triterpenoid ketone Rubia tinctorum (roots) Conflicting data 1 Not reported Literature discrepancies highlight need for standardized characterization .

Functional and Pharmacological Comparisons

  • Bioactivity Potential: Rubiarboside G’s glycoside structure may improve membrane permeability compared to non-glycosylated analogs like Rubiatriol . Rubijervine, a steroidal alkaloid, exhibits distinct mechanisms (e.g., ion channel modulation) compared to triterpenoids, which often target inflammatory pathways .
  • Source Variability :

    • Rubiawallin A and B, isolated from Rubia wallichiana stems, highlight how species and plant parts influence compound diversity .

Methodological Considerations

Discrepancies in reported data (e.g., melting points for Rubiarbonone B) underscore the importance of standardized analytical protocols. Techniques like HPLC for purity assessment and X-ray crystallography for structural validation are critical . Specific rotation values, when available, should be contextualized with solvent and temperature conditions .

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